(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime
Description
(Z)-2-(Pyrimidin-4-yl)acetaldehyde oxime is an oxime derivative featuring a pyrimidin-4-yl substituent at the α-position of the acetaldehyde backbone. The compound’s Z-configuration denotes the spatial arrangement of the hydroxylamine group relative to the pyrimidine ring, which influences its chemical reactivity, stability, and biological interactions.
Properties
CAS No. |
179009-39-3 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
(NZ)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4- |
InChI Key |
WCIYYOFNONVUQQ-WTKPLQERSA-N |
SMILES |
C1=CN=CN=C1CC=NO |
Isomeric SMILES |
C1=CN=CN=C1C/C=N\O |
Canonical SMILES |
C1=CN=CN=C1CC=NO |
Synonyms |
4-Pyrimidineacetaldehyde, oxime, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below summarizes key structural analogs and their properties:
Key Observations:
- Pyrimidinyl vs.
- Configuration Effects : The Z-configuration in the target compound and (Z)-DMCHA contrasts with the E-configuration in acetaldehyde oxime and (E)-2-methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime. This stereochemical difference impacts molecular geometry, influencing interactions with biological targets (e.g., pheromone receptors in beetles) .
Physicochemical Properties
- Solubility: The hydroxyphenyl analog (Z)-[(4-hydroxyphenyl)acetaldehyde oxime] exhibits slight water solubility due to its polar phenolic group, whereas the pyrimidinyl analog’s solubility is likely reduced by the heteroaromatic ring’s hydrophobicity .
- Stability : Oximes with bulky substituents (e.g., 3,3-dimethylcyclohexyl in (Z)-DMCHA) may exhibit enhanced steric protection of the oxime group, reducing susceptibility to hydrolysis compared to simpler analogs like acetaldehyde oxime .
Analytical Data
- Chromatography : The patent-derived compound in , featuring a trifluoromethyl-pyrimidinyl group, showed an HPLC retention time of 1.25 minutes under specific conditions (SQD-FA05), suggesting moderate polarity. Comparable methods (e.g., GC-FID with a 30 m capillary column) could resolve this compound from its E-isomer, as seen in acetaldehyde oxime derivatization studies .
- Mass Spectrometry: Fragmentation patterns of related aldehydes (e.g., m/z 152 and 109 in (E)-DMCHA) highlight diagnostic ions for cyclohexylidene groups, whereas pyrimidinyl-containing compounds may produce fragments like m/z 80 (C₄H₄N₂⁺) characteristic of the pyrimidine ring .
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